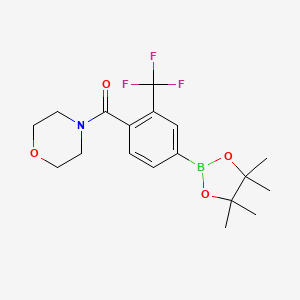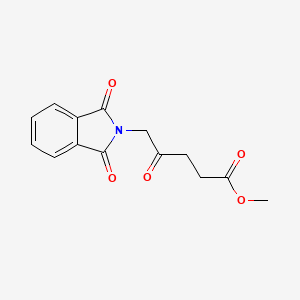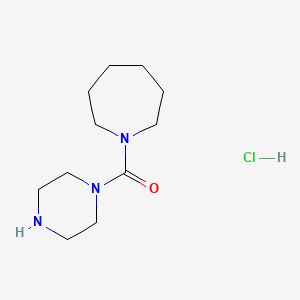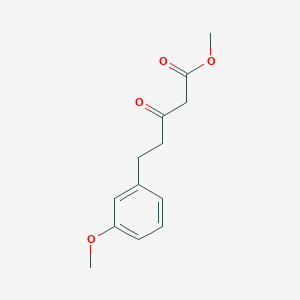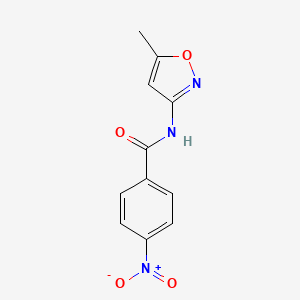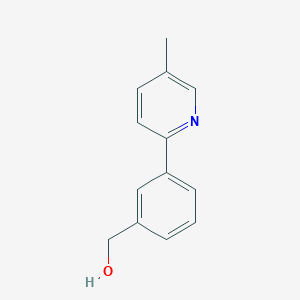
(3-(5-Methylpyridin-2-yl)phenyl)methanol
Descripción general
Descripción
“(3-(5-Methylpyridin-2-yl)phenyl)methanol” is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “(3-(5-Methylpyridin-2-yl)phenyl)methanol” is characterized by a pyridine ring attached to a phenyl group through a methanol linkage . The InChI code for the compound is 1S/C13H13NO.ClH/c1-10-5-6-13(14-8-10)12-4-2-3-11(7-12)9-15;/h2-8,15H,9H2,1H3;1H .Aplicaciones Científicas De Investigación
Tautomerism in Derivatives
1-Phenyl-3-methylpyrazol-2-in-5-thione, crystallized from methanol, exhibits tautomerism, existing predominantly as the SH-tautomer in solutions (Chmutova et al., 2001).
Catalytic Activity in Carbonylation
The carbonylation of methanol shows enhanced activity with complexes containing pyridine ligands, including those similar to (3-(5-Methylpyridin-2-yl)phenyl)methanol (Kumari et al., 2002).
Organocatalysts for Transesterification
Zwitterionic salts formed with pyridine derivatives, akin to (3-(5-Methylpyridin-2-yl)phenyl)methanol, are effective organocatalysts for transesterification in certain conditions (Ishihara et al., 2008).
Role in Alkene Metathesis Catalysis
Derivatives similar to (3-(5-Methylpyridin-2-yl)phenyl)methanol have been used in Grubbs-type precatalysts for alkene metathesis, showing good activity and stability (Tole et al., 2019).
Synthesis of Novel Complexes
Cu(II)-Phen complex synthesis with 2-amino-4-methylpyridine demonstrates the utility of similar compounds in forming new chemical structures (Novianti & Hansongnern, 2017).
Methylation and Transfer Hydrogenation
The use of methanol for N-methylation of amines and transfer hydrogenation of nitroarenes highlights the role of similar compounds in synthetic chemistry (Sarki et al., 2021).
Supramolecular Architectures
Compounds like (N-(methylpyridin-2-yl)-amidino-O-alkylurea)copper(II) halides, related to (3-(5-Methylpyridin-2-yl)phenyl)methanol, form hydrogen-bonded supramolecular architectures, demonstrating their importance in crystal engineering (Suksangpanya et al., 2004).
Methanol Conversion to Specialty Chemicals
Engineering E. coli for the conversion of methanol to specialty chemicals, utilizing compounds similar to (3-(5-Methylpyridin-2-yl)phenyl)methanol, is a significant development in biotechnology (Whitaker et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds such as quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields . These compounds interact with cells and are screened for their efficacy against typical drugs in the market .
Mode of Action
It’s worth noting that compounds with similar structures, such as pyrazoles, exhibit tautomerism . This phenomenon may influence their reactivity, impacting the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Related compounds, such as 3(5)-aminopyrazoles, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .
Result of Action
Related compounds such as quinolinyl-pyrazoles have been reviewed for their pharmacological importance . They have been found to have increased activity against cancer and other diseases related to the dysregulation of cMet kinases .
Action Environment
It’s worth noting that the synthesis of similar compounds is often designed to be environmentally friendly .
Propiedades
IUPAC Name |
[3-(5-methylpyridin-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-5-6-13(14-8-10)12-4-2-3-11(7-12)9-15/h2-8,15H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBWWRCBAGZIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=CC(=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-Methylpyridin-2-yl)phenyl)methanol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

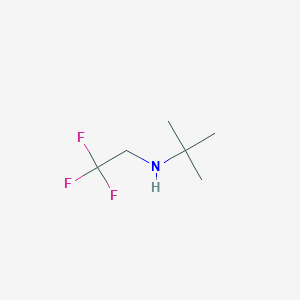
![[1-(1,2,4-Oxadiazol-3-yl)ethyl]amine](/img/structure/B3080774.png)
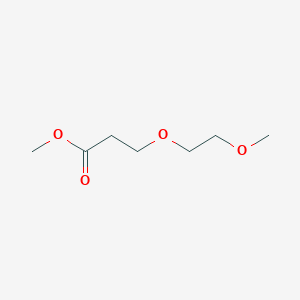
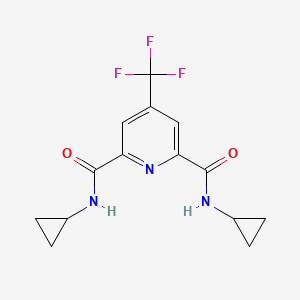
![1-[3-(Trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)pyridine-2-carbonyl]piperazine](/img/structure/B3080788.png)




